molecular formula C20H18N4OS B286785 6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286785
M. Wt: 362.4 g/mol
InChI Key: UIKQUMOBUWPXRO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but several studies have proposed possible mechanisms. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes and inhibit fungal cell wall synthesis. Its anti-inflammatory activity is believed to be mediated by the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Its anticancer properties are thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. It has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications, particularly as an antimicrobial, anti-inflammatory, and anticancer agent. Another direction is to explore its mechanism of action and identify potential molecular targets. Additionally, future research could focus on developing more efficient synthesis methods and optimizing its pharmacokinetic properties.

Synthesis Methods

The synthesis of 6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 2-methylbenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reacted with thiosemicarbazide in the presence of sodium acetate to yield the final product.

Scientific Research Applications

6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. Several studies have reported its antimicrobial activity against a wide range of bacterial and fungal strains. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-[2-(4-Methoxyphenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential anticancer properties, with promising results in preclinical studies.

properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4OS/c1-14-5-3-4-6-16(14)13-18-21-22-20-24(18)23-19(26-20)12-9-15-7-10-17(25-2)11-8-15/h3-12H,13H2,1-2H3/b12-9+

InChI Key

UIKQUMOBUWPXRO-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)OC

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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